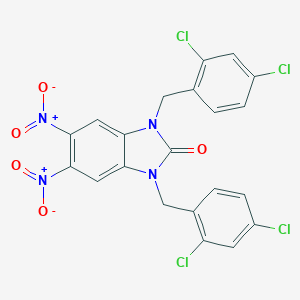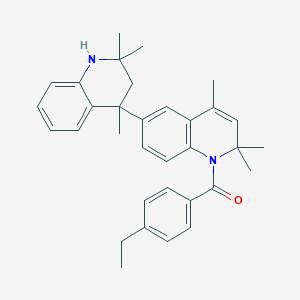
2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline is a complex organic compound with a unique structure that includes multiple aromatic rings and alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions, followed by cyclization and further functionalization to introduce the methanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates. Purification steps such as recrystallization and chromatography are often employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- 2,4,6-Trimethylbenzeneethanamine hydrochloride
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
Uniqueness
Compared to similar compounds, 2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
306320-56-9 |
|---|---|
Molekularformel |
C33H38N2O |
Molekulargewicht |
478.7g/mol |
IUPAC-Name |
(4-ethylphenyl)-[2,2,4-trimethyl-6-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone |
InChI |
InChI=1S/C33H38N2O/c1-8-23-13-15-24(16-14-23)30(36)35-29-18-17-25(19-26(29)22(2)20-32(35,5)6)33(7)21-31(3,4)34-28-12-10-9-11-27(28)33/h9-20,34H,8,21H2,1-7H3 |
InChI-Schlüssel |
NVXLMLINKBKLDC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C4(CC(NC5=CC=CC=C54)(C)C)C)C(=CC2(C)C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C4(CC(NC5=CC=CC=C54)(C)C)C)C(=CC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


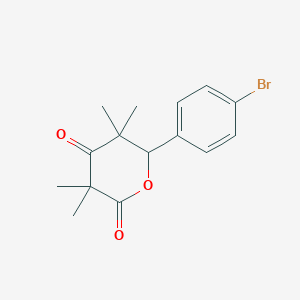
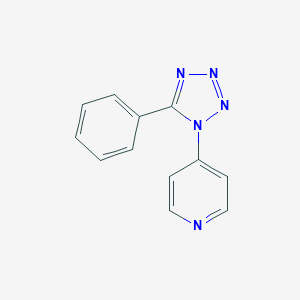
![4-((1H-benzo[d][1,2,3]triazol-1-yl)methylamino)phenol](/img/structure/B414389.png)
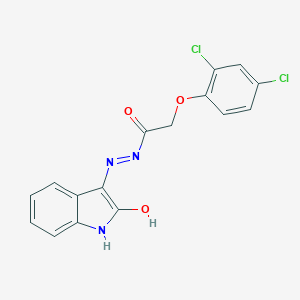
![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)
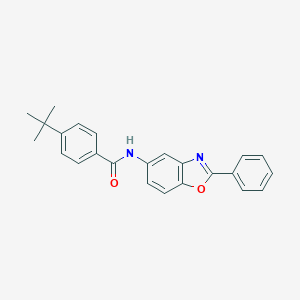
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
![N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name)](/img/structure/B414401.png)
![4-[3-({3-Nitrobenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B414402.png)
![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)
